3-hydroxy-1-(2-methoxyethyl)-4-{[2-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-1-(2-methoxyethyl)-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-(2-methoxyethyl)-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Pyrrolidine Ring: This step typically involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Hydroxy Group: This can be achieved through hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Benzoyl Group: This step involves acylation reactions, often using benzoyl chloride in the presence of a base like pyridine.
Addition of the Pyridine Ring: This can be done through coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biology, the compound could be studied for its potential biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a potential candidate for the development of new pharmaceuticals.
Industry
In industry, the compound could be used in the synthesis of specialty chemicals, polymers, or materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-2-cyclohexen-1-one: This compound shares some structural similarities but lacks the complexity of the target compound.
2,5-dihydro-1H-pyrrol-2-one derivatives: These compounds share the pyrrolidine ring but differ in their substituents.
Uniqueness
The uniqueness of 3-hydroxy-1-(2-methoxyethyl)-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its combination of functional groups and structural complexity, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C24H28N2O5 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-[2-methyl-4-(2-methylpropoxy)phenyl]methylidene]-1-(2-methoxyethyl)-5-pyridin-4-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H28N2O5/c1-15(2)14-31-18-5-6-19(16(3)13-18)22(27)20-21(17-7-9-25-10-8-17)26(11-12-30-4)24(29)23(20)28/h5-10,13,15,21,27H,11-12,14H2,1-4H3/b22-20+ |
InChI Key |
IXRCIXMGTBZZDE-LSDHQDQOSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(C)C)/C(=C\2/C(N(C(=O)C2=O)CCOC)C3=CC=NC=C3)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C)C)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC=NC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.